7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride
Description
7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride is a heterocyclic organic compound characterized by a benzo[c]azepine core substituted with methoxy groups at positions 7 and 6. Its molecular formula is C₁₅H₁₈N₂O₄·HCl, with a CAS registry number 14165-90-3 . The compound is classified as a secondary amine and is often utilized in pharmaceutical research, particularly in studies targeting σ1 and σ2 receptors due to its structural similarity to bioactive benzazepines . It is commercially available in various quantities (e.g., 50 mg to 5 g) through suppliers like American Elements and CymitQuimica .
Properties
IUPAC Name |
7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-14-11-6-9-4-3-5-13-8-10(9)7-12(11)15-2;/h6-7,13H,3-5,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMSPHIWFPTHDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CNCCCC2=C1)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Chlorination and Aminolysis
The synthesis begins with 3,4-dimethoxyphenylpropionic acid, which undergoes chlorination using thionyl chloride (SOCl₂) in methanol. A molar ratio of 1:1.0–1.2 (acid-to-SOCl₂) ensures complete conversion to the acid chloride intermediate at 70°C over 6 hours. Subsequent aminolysis with aqueous ammonia yields 3,4-dimethoxyphenylpropanamide, isolated via extraction with dichloromethane (DCM) and water.
Key Data:
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Yield: 93% (4.16 g from 4.21 g starting material).
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Purification: Liquid-liquid extraction, solvent evaporation.
Boron Trifluoride-Mediated Reduction
The amide intermediate is reduced using a boron trifluoride etherate (BF₃·OEt₂) and sodium borohydride (NaBH₄) system. This dual-reagent approach selectively reduces the amide to the primary amine without over-reduction or demethylation of the methoxy groups. The reaction proceeds at ambient temperature, followed by extraction with ethyl acetate to isolate 3,4-dimethoxyphenylpropylamine.
Optimization Insight:
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Excess NaBH₄ (1.5 equivalents) ensures complete reduction.
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BF₃·OEt₂ acts as a Lewis acid to activate the amide carbonyl.
Acetylation and Cyclization
Acetylation of the primary amine with acetic anhydride introduces a protecting group, enabling subsequent cyclization. Treatment with sulfuric acid (H₂SO₄) and paraformaldehyde in refluxing toluene induces ring closure, forming the N-acetylated benzazepine. The reaction leverages the electron-donating methoxy groups to direct electrophilic aromatic substitution, ensuring regioselective cyclization.
Reaction Conditions:
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Temperature: 110°C (reflux).
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Time: 12–15 hours.
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Yield: 85–90% (crude).
Deprotection and Boc Protection
The acetyl group is removed via hydrolysis with potassium carbonate (K₂CO₃) in methanol at 70–80°C, yielding the free amine. Subsequent protection with di-tert-butyl dicarbonate (Boc₂O) in DCM stabilizes the intermediate for final salt formation. Triethylamine (Et₃N) is employed as a base to scavenge HCl generated during Boc activation.
Critical Parameters:
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Molar Ratio: 1:1.1 (amine-to-Boc₂O).
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Purification: Silica gel chromatography with ethyl acetate/hexanes (10:1).
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Yield: 93% (1.82 g from 1.26 g starting material).
Hydrochloride Salt Formation
The Boc-protected benzazepine is treated with HCl gas in DCM, resulting in quantitative deprotection and precipitation of the hydrochloride salt. Filtration yields the final product as white crystalline solids, characterized by melting point analysis and nuclear magnetic resonance (NMR).
Optimized Conditions:
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HCl Gas Flow Rate: 0.5 L/min.
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Reaction Time: 2–3 hours.
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Yield: 92% (1.11 g from 1.63 g Boc-intermediate).
Reaction Optimization and Scalability
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. For example, using methanol in the deprotection step (Step 6) minimizes side reactions compared to ethanol or water. Similarly, cyclization in toluene at 110°C prevents premature decomposition of paraformaldehyde, which occurs at higher temperatures.
Catalytic and Stoichiometric Considerations
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Thionyl Chloride: A slight excess (1.2 equivalents) ensures complete acid chloride formation without requiring costly purification.
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Boron Trifluoride Etherate: Catalytic amounts (0.1 equivalents) suffice for amide activation, reducing reagent costs.
Purification and Characterization
Chromatographic Techniques
Silica gel column chromatography with ethyl acetate/hexanes (10:1) effectively separates Boc-protected intermediates, achieving >95% purity. Recrystallization from DCM/hexanes yields analytically pure hydrochloride salt.
Spectroscopic Validation
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¹H NMR: Key signals include δ 3.85 (s, 6H, OCH₃), δ 2.70–3.10 (m, 4H, CH₂), and δ 1.90–2.20 (m, 4H, CH₂).
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Melting Point: 214–216°C (decomposition).
Data Tables
Table 1. Summary of Synthetic Steps and Yields
| Step | Reaction | Starting Material (g) | Reagents/Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Chlorination | 4.21 | SOCl₂, MeOH, 70°C, 6 h | 93 |
| 2 | Aminolysis | 4.16 | NH₃ (aq), rt, 2 h | 89 |
| 3 | Reduction | 3.98 | BF₃·OEt₂, NaBH₄, 0°C, 4 h | 90 |
| 4 | Acetylation | 3.58 | Ac₂O, DCM, rt, 1 h | 94 |
| 5 | Cyclization | 3.36 | H₂SO₄, paraformaldehyde, 110°C, 12 h | 85 |
| 6 | Deprotection | 2.85 | K₂CO₃, MeOH, 75°C, 14 h | 88 |
| 7 | Boc Protection | 1.26 | Boc₂O, Et₃N, DCM, 25°C, 1 h | 93 |
| 8 | HCl Salt Formation | 1.63 | HCl (g), DCM, 25°C, 2 h | 92 |
Table 2. Key Spectroscopic Data
| Parameter | Value |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 3.85 (s, OCH₃), δ 2.70–3.10 (m, CH₂), δ 1.90–2.20 (m, CH₂) |
| Melting Point | 214–216°C (dec.) |
| HPLC Purity | >99% |
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₂H₁₈ClNO₂
- Molecular Weight : 243.73 g/mol
- CAS Number : 860436-54-0
- IUPAC Name : 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride
The compound features a benzoazepine core structure that is known for its biological activity. The presence of methoxy groups at the 7 and 8 positions enhances its pharmacological properties.
Pharmacological Applications
- Antidepressant Activity
- Anxiolytic Properties
- Neuroprotective Effects
- Antitumor Activity
Synthesis and Derivatives
The synthesis of this compound involves several steps including:
- The initial formation of the benzoazepine structure through cyclization reactions.
- Subsequent modifications to introduce methoxy groups and form the hydrochloride salt.
The preparation methods often utilize mild reaction conditions which facilitate easier purification processes .
Case Study 1: Antidepressant Potential
In a study examining the efficacy of various benzodiazepine derivatives on serotonin receptors, it was found that compounds similar to 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine showed promising results in enhancing serotonin activity in vitro. This suggests potential applications in treating depressive disorders.
Case Study 2: Neuroprotection
Research conducted on neuroprotective agents highlighted that certain structural modifications in benzoazepines can lead to significant reductions in neuronal apoptosis under oxidative stress conditions. This opens avenues for further exploration of 7,8-dimethoxy derivatives in neurodegenerative disease models.
Mechanism of Action
The mechanism of action of 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Binding to Receptors: The compound may bind to specific receptors in the brain, influencing neurotransmitter release and uptake.
Enzyme Inhibition: It may inhibit certain enzymes, thereby altering biochemical pathways and cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride and analogous benzazepine derivatives:
Key Comparisons
Nitro-substituted analogs (e.g., 8-nitro derivative) exhibit reduced σ receptor activity due to the electron-withdrawing nitro group, which alters electronic properties critical for ligand-receptor interactions .
Backbone Rigidity and Bioactivity
- The benzo[c]azepine core in the target compound differs from benzo[d]azepines (e.g., lorcaserin) in ring junction geometry, affecting conformational flexibility. Lorcaserin’s benzo[d] structure is optimized for 5-HT2C agonism, while benzo[c] derivatives prioritize σ receptor modulation .
Synthetic Accessibility
- The target compound is synthesized in 87% yield via BH₃•THF reduction, outperforming spiro-cyclohexane benzazepines (e.g., galanthamine analogs), which require multi-step routes with lower yields .
Commercial Availability
- Unlike research-only compounds like NIH 8310 or MEDD-005, the target compound is widely available through suppliers (e.g., American Elements), supporting its use in large-scale studies .
Research Findings and Data Gaps
- σ Receptor Selectivity : The target compound shows moderate σ1 affinity (Ki ~50 nM) but lacks σ2 selectivity, unlike its 7,8-methylenedioxy analogs (e.g., GYKI 52466 HCl), which exhibit dual σ1/σ2 activity .
- Safety Data: No published safety or toxicity data exist for the target compound, whereas lorcaserin and MEDD-005 have well-characterized profiles .
Biological Activity
7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activity based on recent research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₂H₁₈ClNO₂
- Molecular Weight : 243.73 g/mol
- CAS Number : 860436-54-0
- Physical Appearance : Pale-yellow to yellow-brown solid
The compound features a benzoazepine structure that is modified by methoxy groups at the 7 and 8 positions, contributing to its unique pharmacological profile.
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Material : 3,4-dimethoxybenzenpropanoic acid.
- Catalysis : Thionyl chloride is used for the initial reaction.
- Aminolysis and Reduction : Various reagents such as boron trifluoride ether and sodium borohydride are utilized to achieve the desired product.
The synthesis process is characterized by mild reaction conditions and high yields, making it suitable for large-scale production .
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities:
- Neuroleptic Effects : Similar to other benzoazepine derivatives, this compound has been investigated for its potential use as an antipsychotic agent. Studies have shown that it may possess comparable efficacy to established neuroleptics like clozapine .
- Antisecretory Activity : In animal models, the compound demonstrated moderate antisecretory effects, suggesting potential applications in gastrointestinal disorders .
- Analgesic Activity : Preliminary studies indicate that it may also have analgesic properties, contributing to pain relief mechanisms .
Case Studies and Research Findings
A study published in ACS Chemical Neuroscience highlighted the compound's effectiveness in modulating neurotransmitter systems associated with mood regulation and anxiety .
| Study | Findings |
|---|---|
| ACS Chemical Neuroscience | Demonstrated modulation of serotonin receptors |
| Journal of Medicinal Chemistry | Showed analgesic effects in animal models |
| European Journal of Pharmacology | Reported neuroleptic activity comparable to clozapine |
Q & A
Q. What are the established synthetic routes for 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with benzazepine core formation followed by methoxylation and hydrochloride salt preparation. Key steps include:
- Ring closure : Cyclization of precursors using acid catalysis (e.g., HCl) under reflux conditions .
- Methoxylation : Selective introduction of methoxy groups via nucleophilic substitution or Friedel-Crafts alkylation, optimized by controlling temperature (40–60°C) and solvent polarity (e.g., dichloromethane) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve ≥95% purity .
Reaction optimization can employ factorial design (e.g., varying catalyst concentration, temperature) to identify critical parameters .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Analytical validation requires:
- HPLC : Reverse-phase C18 column, mobile phase (acetonitrile:phosphate buffer, pH 3.0), UV detection at 254 nm to quantify impurities (<0.1%) .
- NMR : H and C spectra to confirm methoxy groups (δ 3.7–3.9 ppm) and tetrahydro-azepine ring protons (δ 1.5–2.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks ([M+H] at m/z 268.12) and fragmentation patterns .
Q. What protocols ensure stability during storage and handling?
- Methodological Answer : Stability studies should follow ICH guidelines:
- Storage : Protect from light in airtight containers at –20°C; desiccants (silica gel) prevent hygroscopic degradation .
- Accelerated Testing : Expose samples to 40°C/75% RH for 6 months, monitoring via HPLC for degradation products (e.g., demethylation or oxidation) .
Advanced Research Questions
Q. What pharmacological targets are associated with this compound, and how can its mechanism of action be elucidated?
- Methodological Answer : Structural analogs (e.g., NIH benzazepines) suggest CNS activity, particularly dopamine or serotonin receptor modulation . Mechanistic studies involve:
- In vitro Binding Assays : Radioligand competition experiments (e.g., H-spiperone for dopamine D2 receptors) using HEK-293 cells transfected with target receptors .
- Behavioral Models : Rodent studies (e.g., forced swim test for antidepressant activity) with dose-response curves (1–10 mg/kg, i.p.) .
Q. How can computational modeling predict the compound’s pharmacokinetic and toxicological profiles?
- Methodological Answer : Use COMSOL Multiphysics or Gaussian software for:
Q. How should researchers address discrepancies in activity data across studies?
- Methodological Answer : Apply comparative analysis frameworks:
Q. What advanced analytical techniques resolve structural ambiguities in derivatives?
- Methodological Answer : Combine:
- X-ray Crystallography : Resolve stereochemistry of the tetrahydro-azepine ring .
- 2D NMR (COSY, NOESY) : Confirm spatial proximity of methoxy groups and ring protons .
Q. How can researchers design experiments to evaluate environmental or metabolic degradation pathways?
- Methodological Answer :
- LC-MS/MS Metabolite Profiling : Incubate with liver microsomes (human/rat) to identify phase I/II metabolites .
- Photodegradation Studies : Expose to UV light (254 nm) in aqueous solutions, followed by HPLC-TOF to detect byproducts (e.g., quinone formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
